2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide
Description
2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE is a complex organic compound with the molecular formula C22H26N2O2 It is known for its unique structural features, which include a benzamide core substituted with trimethyl groups and a piperidine moiety
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(25)23-19-9-7-18(8-10-19)22(26)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25) |
InChI Key |
GUEQRXHYFFGOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIMETHYLBENZAMIDE: Lacks the piperidine moiety, resulting in different reactivity and applications.
N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE: Lacks the trimethyl groups, affecting its chemical properties and biological activity.
Uniqueness
2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE is unique due to the presence of both trimethyl and piperidine groups, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
